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Compound of Interest

Compound Name: PHENAFLEUR

Cat. No.: B1618771

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of Phenafleur
(CAS 80858-47-5), a significant fragrance ingredient. This document collates available
physicochemical data, provides predicted spectroscopic characteristics, and outlines
generalized experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

Phenafleur, chemically known as [2-(cyclohexyloxy)ethyl]lbenzene, possesses a unique
molecular architecture that contributes to its characteristic floral and hyacinth-like aroma.[1][2]
Its core structure consists of a phenylethyl group ether-linked to a cyclohexane ring.

A summary of its key physicochemical properties is presented in the table below.
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Property Value Reference
Molecular Formula C14H200 [11[3]
Molecular Weight 204.31 g/mol [1][3]

CAS Number 80858-47-5 [1][3]
IUPAC Name [2- 3]

(Cyclohexyloxy)ethyllbenzene

Phenylethyl cyclohexyl ether,
Synonyms ] [1]
Hyacinth ether

Appearance Liquid

Boiling Point 283.8 °C (at 101325 Pa)
Density 0.97 g/cm? (at 20°C)
Vapor Pressure 0.54 Pa (at 24°C)

Water Solubility 780.2 mg/L (at 24°C)
LogP 4.9 (at 25°C)

Refractive Index 1.5080 - 1.5130 (at 20°C)

Structural Elucidation: Spectroscopic Analysis

Detailed experimental spectra for Phenafleur are not widely published. This section outlines
the expected spectroscopic characteristics based on the analysis of its structural motifs and
data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of Phenafleur is expected to show distinct signals corresponding to
the aromatic, aliphatic chain, and cyclohexyl protons.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons
~7.35-7.15 Multiplet 5H
(CeH5s)
Methylene protons
~3.70 Triplet 2H adjacent to ether
oxygen (-O-CHz-)
Cyclohexyl proton on
~3.30 Multiplet 1H carbon bearing the

ether oxygen (-O-CH-)

Methylene protons
~2.90 Triplet 2H adjacent to the phenyl
group (-CHz2-CeHs)

) Remaining cyclohexyl
~1.90-1.20 Multiplet 10H
methylene protons

The carbon NMR spectrum will provide information on the different carbon environments within
Phenafleur.
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Chemical Shift (6, ppm) Assighment

~139 Quaternary aromatic carbon
~129 Aromatic CH

~ 128 Aromatic CH

~ 126 Aromatic CH

28 Cyclohexyl CH bearing the ether oxygen (-O-

CH-)
68 Methylene carbon adjacent to ether oxygen (-O-
CHz2-)
39 Methylene carbon adjacent to the phenyl group
(-CH2-CeHb5)
~32 Cyclohexyl CH2
~ 26 Cyclohexyl CH2
~24 Cyclohexyl CH2

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The electron ionization (El) mass spectrum of Phenafleur is expected to show
a molecular ion peak (M*) at m/z 204.

Key Predicted Fragmentation Patterns:

o Loss of the cyclohexyl group: Cleavage of the ether bond could lead to a fragment at m/z
121, corresponding to the [CeHsCH2CH20]* ion.

o Formation of the tropylium ion: A characteristic peak at m/z 91, corresponding to the stable
tropylium ion ([C7H7]"), is expected from the fragmentation of the phenylethyl moiety.[4][5]

e Cyclohexene fragment: A peak at m/z 82 corresponding to cyclohexene can be formed via a
rearrangement and elimination process.
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o Loss of the phenylethyl group: A fragment corresponding to the cyclohexoxy cation at m/z
99.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm~?) Intensity Assignment
~ 3080 - 3030 Medium Aromatic C-H stretch
Aliphatic C-H stretch
~ 2930 - 2850 Strong
(cyclohexyl and ethyl)
Aromatic C=C skeletal
~ 1600, 1495, 1450 Medium-Weak o
vibrations
~ 1100 Strong C-O-C ether stretch
Monosubstituted benzene ring
~ 750, 700 Strong

bend

Experimental Protocols

The following are generalized protocols for the structural analysis of a compound like
Phenafleur.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of Phenafleur (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

¢ Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
e GC Conditions:
o Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o Inlet Temperature: 250°C.
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o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of
10°C/min, and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230°C.

o Data Analysis: Identify the peak corresponding to Phenafleur and analyze its mass
spectrum for the molecular ion and characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Phenafleur in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Integrate the signals and determine their chemical shifts relative to a reference standard
(e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Alonger acquisition time may be necessary due to the lower natural abundance of 13C.

o Data Analysis: Assign the chemical shifts to the respective protons and carbons in the
Phenafleur molecule.
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Visualized Synthetic Pathway and Workflow

While multiple synthetic routes to Phenafleur may exist, a common approach is the Williamson
ether synthesis. The following diagram illustrates a potential synthetic pathway.

Caption: A potential Williamson ether synthesis pathway for Phenafleur.

The following diagram outlines a general experimental workflow for the structural
characterization of Phenafleur.

Caption: General workflow for the structural analysis of Phenafleur.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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